
Application Notes and Protocols: (Z)-2-
(hydroxyimino)acetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Acetic acid, (hydroxyimino)-, (Z)-

Cat. No.: B12441912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(Z)-2-(hydroxyimino)acetic acid, also known as glyoxylic acid oxime, is a versatile organic

compound with significant applications in synthetic chemistry, particularly in the pharmaceutical

industry. Its characteristic (Z)-oxime geometry plays a crucial role in its reactivity and the

stereochemistry of its products. This document provides detailed application notes and

experimental protocols for the use of (Z)-2-(hydroxyimino)acetic acid and its derivatives in key

organic transformations.

Physicochemical Properties of (Z)-2-(hydroxyimino)acetic acid[1]

Property Value

Molecular Formula C₂H₃NO₃

Molecular Weight 89.05 g/mol

Melting Point 162–164°C (decomposes)

pKa ~2.3

Appearance White crystalline solid

Solubility Soluble in polar solvents
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Application 1: Synthesis of Cephalosporin
Antibiotics
The most prominent application of (Z)-2-(hydroxyimino)acetic acid derivatives is in the

synthesis of third and fourth-generation cephalosporin antibiotics. The (Z)-alkoxyimino moiety is

a key structural feature that confers broad-spectrum antibacterial activity and resistance to β-

lactamases. Typically, a derivative, (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, is

activated and then coupled with the 7-aminocephalosporanic acid (7-ACA) core.

Key Activated Intermediates
Activation of the carboxylic acid is necessary for efficient acylation of 7-ACA. Common

activated forms include:

2-mercaptobenzothiazolyl thioester (MAEM): A commercially available and highly reactive

intermediate.

Acyl chlorides: Highly reactive but can be sensitive to moisture.

Active amides: Offer a balance of reactivity and stability.

Experimental Protocol: Synthesis of Cefotaxime using
an Activated Thioester
This protocol details the synthesis of Cefotaxime via the acylation of 7-aminocephalosporanic

acid (7-ACA) with the 2-mercaptobenzothiazolyl thioester of (Z)-2-[2-aminothiazol-4-yl]-2-

methoxyimino acetic acid (MAEM). The reaction proceeds with high yield under mild conditions.

[2][3]

Reaction Scheme:
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Caption: Synthesis of Cefotaxime from MAEM and 7-ACA.

Materials:

7-amino-3-acetoxymethyl-3-cephem-4-carboxylic acid (7-ACA)

2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM)

Triethylamine

Aqueous monoglyme (1:5 v/v)

Ethyl acetate

Hydrochloric acid (6 M)

Procedure:[4]
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Suspend 100 g of 7-ACA and 138 g of MAEM in 600 mL of aqueous monoglyme (1:5) in a

reaction vessel and stir at room temperature to form a suspension.

Cool the stirred suspension to 0°C to -5°C.

Slowly add 45 g of triethylamine to the suspension over 1.0 to 1.5 hours, maintaining the

temperature between 0°C and -5°C.

Continue stirring the reaction mixture at 0°C to -5°C until the reaction is complete (monitor by

TLC or HPLC).

Once the reaction is complete, allow the resulting clear solution to warm to 10°C to 12°C and

stir for 10 to 15 minutes.

Add 1000 mL of ethyl acetate to the solution at 10°C to 15°C to precipitate the product.

Filter the precipitate, wash with chilled ethyl acetate, and dry to yield cefotaxime.

Yield: 95%[2][3]

Experimental Protocol: Synthesis of Ceftiofur
Hydrochloride
This protocol describes the synthesis of Ceftiofur Hydrochloride by reacting 7-amino-3-[(2-

furanylcarbonyl)thiomethyl]-3-cephem-4-carboxylic acid with an activated form of (Z)-2-(2-

aminothiazol-4-yl)-2-methoxyiminoacetic acid (MAEM).[5]

Materials:

7-amino-3-[(2-furanylcarbonyl)thiomethyl]-3-cephem-4-carboxylic acid ("cephalo furan acid")

2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic,thiobenzothiazole ester (MAEM)

Triethylamine

Dichloromethane

Purified water
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Activated carbon

Hydrochloric acid (5 M)

Acetone

Procedure:[5]

In a 1000 mL three-necked reaction flask, add 40 g of "cephalo furan acid" and 240 mL of

dichloromethane.

Cool the mixture to 0°C and add 17.8 g of triethylamine dropwise over 20 minutes.

After stirring for an additional 20 minutes, add 41.2 g of MAEM in batches.

Add 12 mL of water and continue stirring at 0°C for 3 hours.

Extract the reaction mixture twice with 250 mL of purified water.

Combine the aqueous layers and decolorize with 8 g of activated carbon for 30 minutes.

Filter the solution and adjust the pH of the filtrate to 1.7 with 5 M hydrochloric acid to

precipitate the product.

Collect the wet solid by filtration and dissolve it in 640 mL of acetone.

While stirring, add 5 M hydrochloric acid to adjust the pH to 1.0.

Slowly add 1790 mL of water to induce crystallization.

Stir for 30 minutes, let it stand for 2 hours, and then filter the solid.

Dry the solid at 40°C to obtain Ceftiofur Hydrochloride.

Yield: 52.5%[5]

Application 2: Additive in Peptide Synthesis
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Derivatives of (Z)-2-(hydroxyimino)acetic acid, such as ethyl 2-cyano-2-(hydroxyimino)acetate

(OxymaPure), are highly effective additives in peptide coupling reactions. They are used in

conjunction with carbodiimides (e.g., DIC) to form active esters in situ, which then react with the

amine component to form the peptide bond.

Advantages of Oxime Additives:

Suppression of Racemization: Oxime-based additives are superior to many traditional

additives like HOBt in preventing the loss of stereochemical integrity, especially for sensitive

amino acids.[6]

Enhanced Coupling Efficiency: They promote faster and more complete coupling reactions,

leading to higher yields of the desired peptide.[6]

Improved Safety Profile: Compared to benzotriazole-based additives, which can have

explosive properties, oxime derivatives like OxymaPure are considered safer alternatives.[6]

General Workflow for Peptide Coupling using an Oxime
Additive
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Caption: Workflow for peptide bond formation using an oxime additive.

Experimental Protocol: General Procedure for Solid-
Phase Peptide Synthesis (SPPS) using DIC/OxymaPure
This protocol provides a general guideline for a coupling step in Fmoc-based solid-phase

peptide synthesis.

Materials:

Fmoc-protected amino acid

Resin-bound peptide with a free N-terminal amine

N,N'-Diisopropylcarbodiimide (DIC)
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Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

Swell the resin-bound peptide in the synthesis solvent (e.g., DMF).

In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to

the resin loading) by dissolving it in the synthesis solvent with OxymaPure (3-5 equivalents).

Add DIC (3-5 equivalents) to the amino acid/OxymaPure solution and allow it to react for a

few minutes at room temperature.

Add the pre-activated amino acid solution to the resin.

Agitate the mixture at room temperature for the required coupling time (typically 1-2 hours,

monitor by Kaiser test).

After complete coupling, drain the reaction vessel and wash the resin thoroughly with the

synthesis solvent to remove excess reagents and byproducts.

Proceed to the Fmoc deprotection step for the next coupling cycle.

Quantitative Comparison of Coupling Additives

Additive
Racemization
Suppression

Coupling Efficiency Safety Profile

OxymaPure Excellent High Good

HOBt Good Good
Potential explosive

hazard

HOAt Excellent Very High
Potential explosive

hazard

Application 3: Ligand in Homogeneous Catalysis
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(Z)-2-(hydroxyimino)acetic acid can act as a bidentate ligand, coordinating to metal centers

through the oxime oxygen and carboxylic oxygen atoms.[1] This property has been exploited in

the development of transition metal catalysts.

Nickel-Catalyzed Olefin Hydrogenation
Nickel complexes incorporating (Z)-2-(hydroxyimino)acetic acid as a ligand have shown

catalytic activity in the hydrogenation of olefins. The electron-withdrawing nature of the ligand is

believed to enhance the electrophilicity of the nickel center, facilitating the activation of the

olefin substrate.

Performance Data:

Catalyst: Nickel complex of (Z)-2-(hydroxyimino)acetic acid

Reaction: Olefin Hydrogenation

Turnover Frequency (TOF): 1,200 h⁻¹

Conditions: 25°C, 1 atm H₂[1]

A detailed experimental protocol for the synthesis of the specific nickel complex and its

application in hydrogenation is highly dependent on the specific olefin substrate and the

desired reaction scale. Researchers should refer to specialized literature for precise

methodologies.

Synthesis of (Z)-2-(hydroxyimino)acetic acid
A straightforward and high-yielding synthesis of (Z)-2-(hydroxyimino)acetic acid can be

achieved from readily available starting materials.

Experimental Protocol: Synthesis from
Chloroacetaldehyde Hydrate
This protocol describes the synthesis of (Z)-2-(hydroxyimino)acetic acid from

chloroacetaldehyde hydrate and hydroxylamine hydrochloride.[2]

Reaction Scheme:
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Caption: Synthesis of (Z)-2-(hydroxyimino)acetic acid.

Materials:

Chloroacetaldehyde hydrate (99.0% purity)

Hydroxylamine hydrochloride (98.5% purity)

Water

Procedure:[2]

In a reaction flask, add 334.2 g of water, 70.6 g (1 mol) of hydroxylamine hydrochloride, and

167.1 g (1 mol) of chloroacetaldehyde hydrate.

Heat the mixture to 50°C and stir for 10 hours.

Concentrate the reaction mixture under reduced pressure (3000 Pa) at 50°C.
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Dry the resulting solid at 50°C for 20 hours to obtain the product as white crystals.

Yield: 88.1 g (approximately 99%)[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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